![molecular formula C6H4N2O2S B1497986 2-(Cyanomethyl)thiazole-4-carboxylic acid CAS No. 439905-17-6](/img/structure/B1497986.png)
2-(Cyanomethyl)thiazole-4-carboxylic acid
Overview
Description
2-(Cyanomethyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It is related to the class of organic compounds known as thiazoles, which are aromatic rings containing sulfur and nitrogen . Thiazoles are significant in medicinal chemistry and are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of research for many years. For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The synthesis involves various reactions and the resulting compounds have shown significant antibacterial and antifungal potential .Molecular Structure Analysis
The molecular structure of 2-(Cyanomethyl)thiazole-4-carboxylic acid consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including 2-(Cyanomethyl)thiazole-4-carboxylic acid, can undergo various chemical reactions. For example, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on the thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Mechanism of Action
While the specific mechanism of action for 2-(Cyanomethyl)thiazole-4-carboxylic acid is not explicitly mentioned in the sources, thiazole derivatives are known to exhibit diverse biological activities. They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Safety and Hazards
While specific safety and hazard information for 2-(Cyanomethyl)thiazole-4-carboxylic acid is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-(cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHVWYCARZMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655504 | |
Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
439905-17-6 | |
Record name | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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